molecular formula C20H15ClN2O5 B5212507 N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide

N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B5212507
M. Wt: 398.8 g/mol
InChI Key: FIPQVJZSBOICDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including alkylation and nitration, to introduce the necessary functional groups into the molecule. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol through alkylation and nitration highlights a similar approach that could be applied to the compound (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of acetamide derivatives reveals significant insights into their chemical behavior. For instance, studies on compounds like 2-Chloro-N-(3-methylphenyl)acetamide show that the conformation of N—H bonds and the geometric parameters are crucial for understanding the molecule's properties (B. Gowda et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving acetamide derivatives can lead to a wide range of products depending on the reactants and conditions. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide shows the versatility of these compounds in chemical synthesis (A. Vavasori et al., 2023).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for the practical application of these compounds. The crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide, for instance, provide valuable information on the compound's interactions and stability (Xinchen Chi et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are integral to understanding and utilizing these compounds. The study on the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide reveals insights into the reactivity and potential modifications of the acetamide group (A. Nikonov et al., 2016).

properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c21-14-10-11-18(28-15-6-2-1-3-7-15)16(12-14)22-20(24)13-27-19-9-5-4-8-17(19)23(25)26/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQVJZSBOICDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-phenoxyphenyl)-2-(2-nitrophenoxy)acetamide

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